(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone
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Overview
Description
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromo-2-fluorobenzoyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, fluorine, and chlorine) can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as (3-amino-2-fluorophenyl)(2-chlorophenyl)methanone.
Reduction: (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanol.
Oxidation: (3-Bromo-2-fluorophenyl)(2-chlorophenyl)carboxylic acid.
Scientific Research Applications
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone is primarily determined by its interaction with biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-6-chloro-2-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (2-Amino-2′-chloro-5-nitrobenzophenone)
Uniqueness
(3-Bromo-2-fluorophenyl)(2-chlorophenyl)methanone is unique due to the specific combination of bromine, fluorine, and chlorine atoms attached to the phenyl ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.
Properties
Molecular Formula |
C13H7BrClFO |
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Molecular Weight |
313.55 g/mol |
IUPAC Name |
(3-bromo-2-fluorophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-10-6-3-5-9(12(10)16)13(17)8-4-1-2-7-11(8)15/h1-7H |
InChI Key |
ZVDVEOFEFWDWNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Br)F)Cl |
Origin of Product |
United States |
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